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molecular formula C11H11F2NO3 B8579363 4-(Benzylamino)-3,3-difluoro-4-oxobutanoic acid

4-(Benzylamino)-3,3-difluoro-4-oxobutanoic acid

Cat. No. B8579363
M. Wt: 243.21 g/mol
InChI Key: SOQHLXBYJHANMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290496B2

Procedure details

To a solution of the crude 4-(benzylamino)-3,3-difluoro-4-oxobutanoic acid in iPrOAc (40 mL), SOCl2 (2.04 mL, 27.9 mmol, 2 eq) was added at ambient temperature. The reaction solution was stirred at 55° C. for 4 hr. The reaction was cooled to 0-5° C. Half saturated brine (50 mL) was added slowly to quench the excess SOCl2. The organic phase was washed with brine (70 mL) and 2 M Na2CO3 (about 50 mL) to pH=8-9, extracted two times with EtOAc. The combined organic layer was washed with brine (50 mL), the organic phase was dried over MgSO4, filtered and concentrated. The crude residue was diluted with CH2Cl2 and filtered to remove precipitate. The concentrated filtrate was purified by column chromatography and eluted with 2-20% EtOAc/Heptane to obtain the title compound as a clear oil (1.74 g, 65%)1H NMR (400 MHz, CDCl3) δ ppm 7.30-7.43 (m, 5 H) 4.76 (s, 2 H) 3.18 (t, J=12.53 Hz, 2 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.04 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9](=[O:17])[C:10]([F:16])([F:15])[CH2:11][C:12](O)=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O=S(Cl)Cl>C(OC(C)=O)(C)C.[Cl-].[Na+].O>[CH2:1]([N:8]1[C:12](=[O:13])[CH2:11][C:10]([F:16])([F:15])[C:9]1=[O:17])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(C(CC(=O)O)(F)F)=O
Name
Quantity
2.04 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(C)OC(=O)C
Step Two
Name
brine
Quantity
50 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at 55° C. for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0-5° C
CUSTOM
Type
CUSTOM
Details
to quench the excess SOCl2
WASH
Type
WASH
Details
The organic phase was washed with brine (70 mL) and 2 M Na2CO3 (about 50 mL) to pH=8-9
EXTRACTION
Type
EXTRACTION
Details
extracted two times with EtOAc
WASH
Type
WASH
Details
The combined organic layer was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The crude residue was diluted with CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove precipitate
CUSTOM
Type
CUSTOM
Details
The concentrated filtrate was purified by column chromatography
WASH
Type
WASH
Details
eluted with 2-20% EtOAc/Heptane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C(CC1=O)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.74 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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